molecular formula C26H34N2O6 B14424790 (1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(phenylmethanone) CAS No. 81897-78-1

(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(phenylmethanone)

Cat. No.: B14424790
CAS No.: 81897-78-1
M. Wt: 470.6 g/mol
InChI Key: VLXMCCITWWIPPM-UHFFFAOYSA-N
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Description

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the family of crown ethers, which are cyclic chemical compounds that can form stable complexes with various cations. The presence of benzoyl groups and nitrogen atoms in its structure enhances its ability to interact with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.

    Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in various samples.

Mechanism of Action

The mechanism of action of 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring provide coordination sites for metal ions, facilitating their encapsulation. This complexation alters the chemical and physical properties of the metal ions, making them more suitable for various applications, such as catalysis, ion transport, and sensing.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A simpler crown ether without benzoyl groups, used in similar applications but with different selectivity and stability.

    1,10-Diaza-18-crown-6: Another crown ether with a different ring size, offering distinct complexation properties.

    Kryptofix 22: A well-known crown ether used for complexing metal ions, particularly in analytical chemistry.

Uniqueness

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of benzoyl groups, which enhance its ability to interact with metal ions and provide additional functionalization sites. This makes it more versatile and effective in applications requiring strong and selective complexation.

Properties

CAS No.

81897-78-1

Molecular Formula

C26H34N2O6

Molecular Weight

470.6 g/mol

IUPAC Name

(16-benzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-phenylmethanone

InChI

InChI=1S/C26H34N2O6/c29-25(23-7-3-1-4-8-23)27-11-15-31-19-21-33-17-13-28(14-18-34-22-20-32-16-12-27)26(30)24-9-5-2-6-10-24/h1-10H,11-22H2

InChI Key

VLXMCCITWWIPPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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